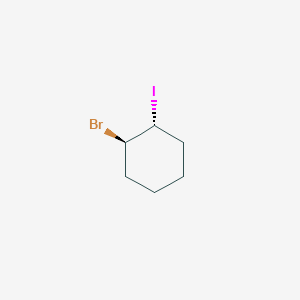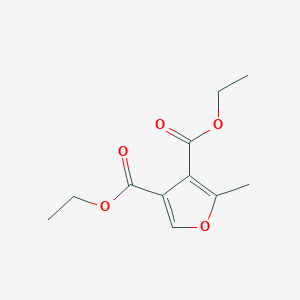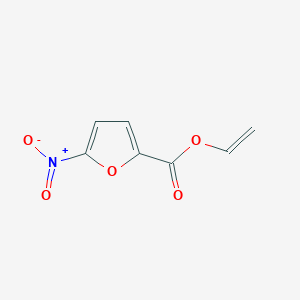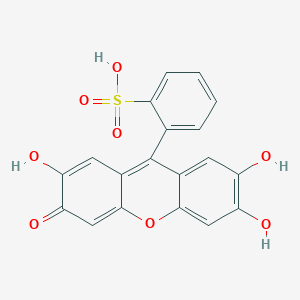
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid is a complex organic compound that belongs to the xanthene dye family. This compound is known for its vibrant color and is commonly used in various applications, including biological staining and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the manufacturing of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and emit light. The xanthene core structure allows for efficient fluorescence, making it useful in various imaging techniques. The molecular targets include cellular components that can be visualized under a microscope. The pathways involved in its action include the excitation of electrons to higher energy states, followed by emission of light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy.
Uniqueness
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid is unique due to its specific sulfonic acid group, which enhances its solubility in water and its ability to bind to various substrates. This makes it particularly useful in applications where water solubility is crucial .
Properties
CAS No. |
36480-50-9 |
|---|---|
Molecular Formula |
C19H12O8S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid |
InChI |
InChI=1S/C19H12O8S/c20-12-5-10-16(7-14(12)22)27-17-8-15(23)13(21)6-11(17)19(10)9-3-1-2-4-18(9)28(24,25)26/h1-8,20-22H,(H,24,25,26) |
InChI Key |
SZXFKAVYQJPYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


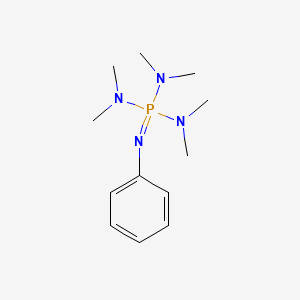
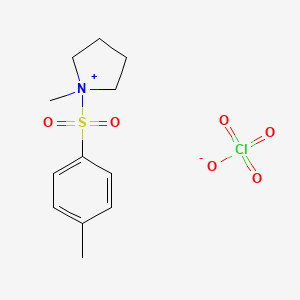
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
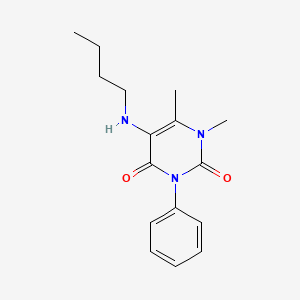

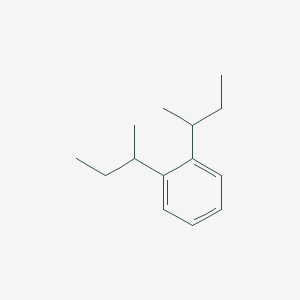
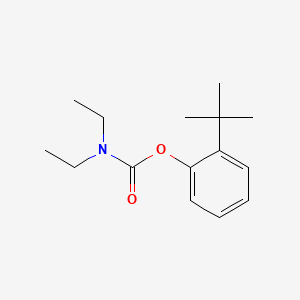
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
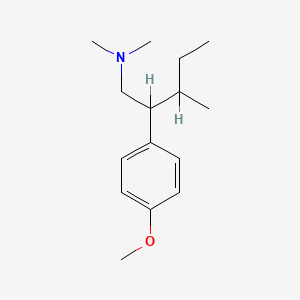
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)
